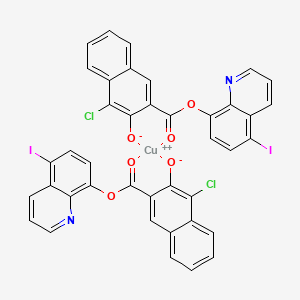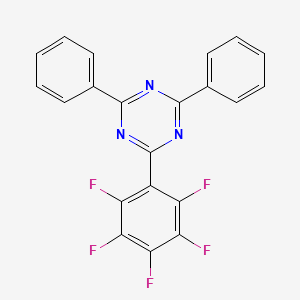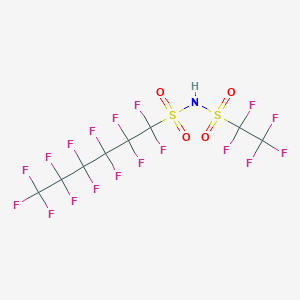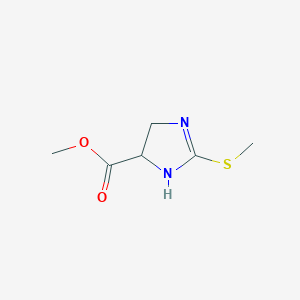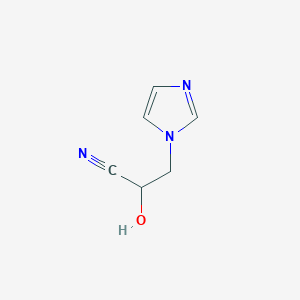
2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile is a chemical compound that features both a hydroxyl group and an imidazole ring. This compound is of interest due to its unique structure, which combines the properties of nitriles and imidazoles, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile typically involves the reaction of an appropriate nitrile with an imidazole derivative. One common method involves the use of a base to deprotonate the imidazole, followed by nucleophilic substitution with a halogenated nitrile. The reaction conditions often require a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: 2-Oxo-3-(1H-imidazol-1-yl)propanenitrile.
Reduction: 2-Hydroxy-3-(1H-imidazol-1-yl)propanamine.
Substitution: Various alkylated imidazole derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-(1H-imidazol-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile: Contains a phenyl group attached to the imidazole ring.
3-(2-Undecyl-1H-imidazol-1-yl)propanenitrile: Features a long alkyl chain attached to the imidazole ring.
Uniqueness
2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
2-hydroxy-3-imidazol-1-ylpropanenitrile |
InChI |
InChI=1S/C6H7N3O/c7-3-6(10)4-9-2-1-8-5-9/h1-2,5-6,10H,4H2 |
Clé InChI |
KDVDUDKRZKJINN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CC(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


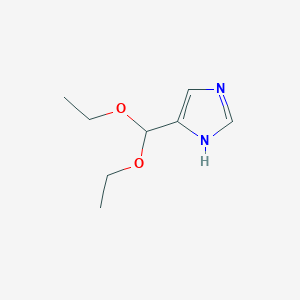
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
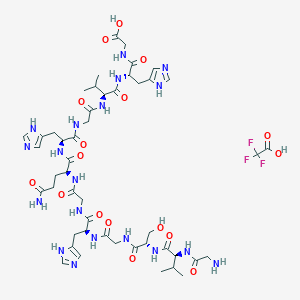
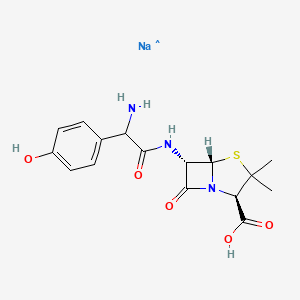
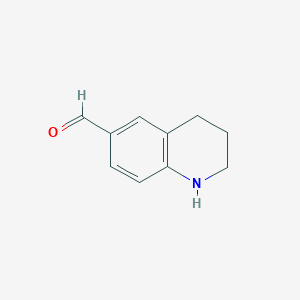
![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
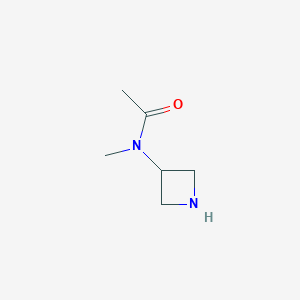
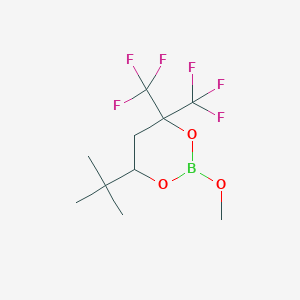
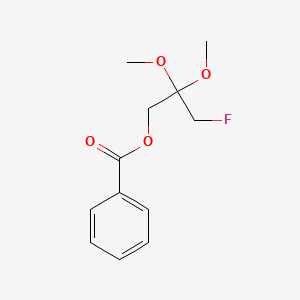
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
